Cas no 946360-19-6 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-phenylbutanamide
-
- インチ: 1S/C18H18ClN5O/c19-15-9-11-16(12-10-15)24-17(21-22-23-24)13-20-18(25)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,20,25)
- InChIKey: BLGPFWIMNVEEEB-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(Cl)C=C2)N=NN=1)(=O)CCCC1=CC=CC=C1
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-1081-1mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-15mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-3mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-20μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-25mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-2μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-2mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-10μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-1081-20mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide |
946360-19-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamideに関する追加情報
N-{1-(4-Chlorophenyl)-1H-1,2,3,4-Tetrazol-5-Ylmethyl}-4-Phenylbutanamide: A Comprehensive Overview
N-{1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide, also known by its CAS number 946360-19-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tetrazole ring system with a phenylbutanamide moiety. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a key structural feature that contributes to the compound's chemical stability and potential biological activity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the tetrazole intermediate. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of such compounds, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the tetrazole ring while maintaining high stereochemical control. This approach not only enhances the efficiency of the synthesis but also aligns with the growing trend toward sustainable chemical practices.
The structural complexity of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide makes it an attractive candidate for various applications. One of the most promising areas of research involves its potential as a bioactive molecule. Recent studies have demonstrated that this compound exhibits moderate to high activity against certain enzymes and cellular targets. For example, in vitro assays have shown that it can inhibit specific kinases involved in signaling pathways associated with cancer and inflammation. These findings suggest that further exploration into its pharmacological properties could lead to its development as a therapeutic agent.
In addition to its biological activity, the compound's physical properties are also noteworthy. Its solubility profile and stability under physiological conditions make it suitable for formulation into drug delivery systems. Researchers have explored the use of lipid nanoparticles and polymeric micelles to enhance its bioavailability. These delivery systems not only improve the compound's pharmacokinetic properties but also reduce potential side effects by targeting specific tissues or cells.
The safety profile of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide has been evaluated in preclinical studies. Acute and chronic toxicity tests indicate that it has a relatively low toxicity profile at therapeutic doses. However, further long-term studies are required to fully understand its safety profile and potential for chronic use.
Looking ahead, ongoing research is focused on optimizing the compound's bioavailability and efficacy through structural modifications. For instance, researchers are investigating the impact of substituent variations on both its pharmacokinetic properties and biological activity. These efforts are expected to yield derivatives with improved therapeutic indices and reduced off-target effects.
In conclusion, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide represents a compelling candidate for further exploration in drug discovery and development. Its unique structure, combined with recent advances in synthetic chemistry and drug delivery systems, positions it as a potential lead compound for addressing unmet medical needs.
946360-19-6 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide) 関連製品
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 1388074-16-5(Methyl 2-bromo-5-fluoro-1H-benzimidazole-7-carboxylate)
- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)



